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Compound Name: ) o
(difluoromethoxy)pyridine

Cat. No.: B567009

An In-depth Technical Guide to 3-Bromo-2-(difluoromethoxy)pyridine

Introduction

3-Bromo-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative that serves as a
valuable building block in modern organic and medicinal chemistry. The unique combination of
a pyridine core, a bromine atom, and a difluoromethoxy group imparts specific physicochemical
properties that make it an attractive intermediate for the synthesis of complex molecules,
particularly in the realm of drug discovery and materials science. The pyridine scaffold is a
prevalent feature in numerous biologically active compounds and approved drugs.[1][2] The
bromine atom provides a reactive handle for various cross-coupling reactions, while the
difluoromethoxy group is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, often
enhancing metabolic stability, binding affinity, and cell membrane permeability of a parent
molecule.[3] This guide provides a comprehensive overview of its chemical structure,
properties, potential synthetic routes, and applications for researchers, scientists, and drug
development professionals.

Chemical Structure and Identification

The molecular structure of 3-Bromo-2-(difluoromethoxy)pyridine is defined by a pyridine ring
substituted with a bromine atom at the 3-position and a difluoromethoxy group at the 2-position.
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Caption: 2D representation of 3-Bromo-2-(difluoromethoxy)pyridine.

The precise connectivity and spatial arrangement of atoms are captured by standard chemical
identifiers such as its SMILES and InChlKey strings.

Physicochemical Properties

The key identifying and physical properties of 3-Bromo-2-(difluoromethoxy)pyridine are
summarized in the table below. This data is essential for reaction planning, analytical
characterization, and safety assessments.
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Property Value Reference(s)
CAS Number 1214345-30-8 [4]

Molecular Formula CeHaBrF2NO [5]1[6]
Molecular Weight 224.00 g/mol [5]
Monoisotopic Mass 222.94443 Da [6]

Purity Typically =97% [5]

InChi Key NBQNVZVXSBNLGN- 51161

UHFFFAOYSA-N

Canonical SMILES C1=CC(=C(N=C1)OC(F)F)Br  [5][6]

Store in a cool, dry, well-
Storage Conditions ventilated area; Inert [5]

atmosphere

Experimental Protocols
Synthesis

While specific, detailed synthetic procedures for 3-Bromo-2-(difluoromethoxy)pyridine are
proprietary to chemical suppliers, a plausible route can be inferred from established methods
for analogous compounds. The synthesis likely involves two key transformations: the
bromination of the pyridine ring and the introduction of the difluoromethoxy group.

A potential synthetic approach could start from 2-hydroxy-3-bromopyridine. The
difluoromethoxylation could be achieved by reacting the hydroxyl group with a
difluoromethylating agent. For instance, a method for synthesizing a related isomer, 3-bromo-5-
(difluoromethoxy)pyridine, involves reacting 3-bromopyridol with 2-chloro-2,2-
difluoroacetophenone in the presence of a strong base like potassium hydroxide in a pressure
vessel.[7]

lllustrative Experimental Protocol (Hypothetical):

» Starting Material: 3-Bromo-2-hydroxypyridine.
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Reagents: A suitable difluoromethylating agent (e.g., sodium chlorodifluoroacetate,
TMSCF2Br) and a base (e.g., K2COs, NaH) in an appropriate polar aprotic solvent (e.g.,
DMF, Acetonitrile).

Reaction Setup: To a stirred solution of 3-Bromo-2-hydroxypyridine and the base in the
solvent under an inert atmosphere (e.g., Nitrogen or Argon), the difluoromethylating agent is
added, potentially at a controlled temperature.

Reaction Conditions: The reaction mixture is heated for several hours, with progress
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction is quenched with water and
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed, dried over an anhydrous salt (e.g., Na2S0a), filtered, and concentrated under
reduced pressure. The crude product is then purified using column chromatography on silica
gel to yield pure 3-Bromo-2-(difluoromethoxy)pyridine.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of the compound.
While specific spectra are available from suppliers upon request, the expected results are as
follows:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum would show distinct signals in the aromatic region corresponding
to the three protons on the pyridine ring. The proton of the difluoromethoxy group (-
OCHF2) would appear as a characteristic triplet due to coupling with the two fluorine
atoms.

o 183C NMR: Signals corresponding to the six carbon atoms would be observed. The carbon
of the difluoromethoxy group would appear as a triplet due to one-bond coupling with the
fluorine atoms.

o 19F NMR: A doublet signal would confirm the presence of the two equivalent fluorine
atoms, coupled to the single proton of the difluoromethyl group.
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e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and an
M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a
compound containing one bromine atom.[8]

« Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands
for C-H (aromatic), C=N and C=C (pyridine ring), C-O (ether), and C-F bonds.[9]

Applications in Research and Drug Development

Bromo-pyridine derivatives are fundamental tools in modern chemical synthesis, serving as key
intermediates in the pharmaceutical, agrochemical, and electronics industries.[10] The pyridine
ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse
therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents.[2]

3-Bromo-2-(difluoromethoxy)pyridine is particularly valuable due to its trifunctional nature:

o Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated, influencing
solubility and formulation properties.[11]

o Bromine Atom: Serves as a versatile synthetic handle for introducing molecular complexity
via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig
amination).[12]

o Difluoromethoxy Group: Functions as a bioisostere for other groups, improving metabolic
stability and modulating lipophilicity and binding interactions.[3]

The logical workflow for utilizing a building block like 3-Bromo-2-(difluoromethoxy)pyridine in
a drug discovery program is illustrated below.
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Caption: Drug discovery workflow using 3-Bromo-2-(difluoromethoxy)pyridine.

This workflow highlights how the compound serves as a starting point for creating a library of
diverse molecules. These molecules are then screened for biological activity, and promising
"hits" are optimized through structure-activity relationship (SAR) studies to develop potent and
selective preclinical drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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